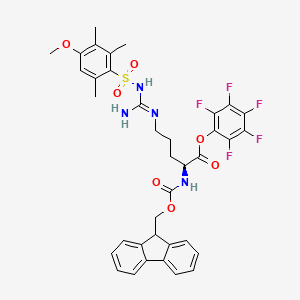

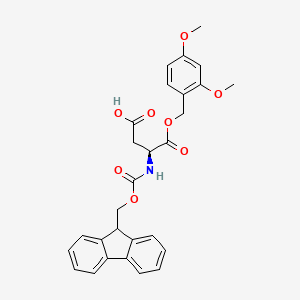

(S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid

Übersicht

Beschreibung

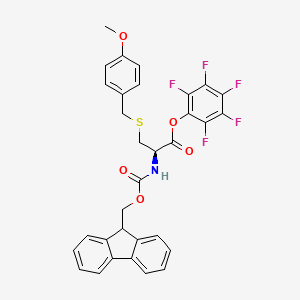

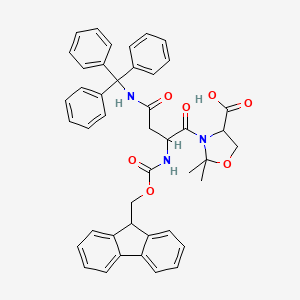

The compound contains a tert-butoxycarbonyl (Boc) group, an amino group, and a tritylthio group attached to a butanoic acid backbone. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . The tritylthio group could potentially be used for protection of thiols or as a leaving group in certain reactions.

Molecular Structure Analysis

The compound has a chiral center at the 2-position of the butanoic acid backbone, which is indicated by the (S)- prefix in the name. This means that it exists in two enantiomeric forms that are mirror images of each other .Chemical Reactions Analysis

The Boc group can be selectively removed under acidic conditions without affecting other functional groups . The tritylthio group could potentially be used for thiol protection or as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the Boc group could potentially increase its steric bulk and affect its solubility .Wissenschaftliche Forschungsanwendungen

The triphenylmethyl (trityl; Trt or Tr) moiety was first introduced by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N, N ′-dicyclohexylcarbodiimide (DCC) . Velluz et al. has successfully applied and studied the trityl moiety in reaction with the carbodiimide process for the preparation of oxytocin .

For the protection of various functional groups such as thiols, amines, and alcohols in organic synthesis, triphenylmethyl moieties have been used . Under various conditions, having reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) the deprotection of the trityl group has been carried out . Several examples had been reported for the trityl group as a leaving group in inorganic synthesis . An alcohol protecting group can be detected because it is easily removed when trifluoroacetic acid exists in dichloromethane to reproduce the alcohol . Trityl moieties are appropriate protecting groups for chemoselective protection of numerous functional groups .

As trityl ether is useful for the protection of primary alcohol selectively, in the existence of a secondary and/or tertiary alcohol, it is usually used in carbohydrate chemistry . Numerous mild procedures have been introduced for the cleavage of a trityl group, but developing more effective processes is still required . In many aspects of chemistry such as organic synthesis, the highly stable trityl cation and anion have been applied .

Synthesis of Trityl Radicals

Trityl radicals have been synthesized using tris(tetrathiaaryl)methyl radicals . These radicals have promising applications in various fields .

Protection of Functional Groups

Trityl moieties are often used as protecting groups for chemoselective protection of numerous functional groups . This is particularly useful in organic synthesis .

Carbohydrate Chemistry

In carbohydrate chemistry, trityl ether is used for the selective protection of primary alcohol in the presence of a secondary and/or tertiary alcohol .

Organic Synthesis

The highly stable trityl cation and anion have been applied in many aspects of organic synthesis .

Catalyst for C–C Bond Formation

Trityl cations have been used as a catalyst for C–C bond formation . This is particularly useful in organic synthesis .

Dye Chemistry

Trityl cations have also been applied in dye chemistry . They can be used as a colorant or a mordant .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAYCOKLWMVUSV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673983 | |

| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid | |

CAS RN |

201419-16-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201419-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)